molecular formula C24H28N2OS B2540426 N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-75-4

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2540426
CAS RN: 851412-75-4
M. Wt: 392.56
InChI Key: UVNQIICLIZTYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its biochemical and physiological effects. This compound has been found to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as pain, appetite, and mood.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide 55,940 involves the activation of CB1 and CB2 receptors in the human body, which results in the modulation of various physiological processes. This compound has been found to have a high affinity for CB1 receptors, which are primarily located in the brain and central nervous system.
Biochemical and Physiological Effects:
This compound 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. This compound has also been found to have neuroprotective effects and may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide 55,940 in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled.

Future Directions

There are many potential future directions for research involving N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide 55,940, including the development of new therapeutic agents for the treatment of various neurological and inflammatory disorders. Additionally, further research is needed to better understand the long-term effects and potential risks associated with the use of this compound.

Synthesis Methods

The synthesis of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide 55,940 involves the reaction of cyclopentylmagnesium bromide with 1-(2,5-dimethylbenzyl)-1H-indole-3-carbaldehyde, followed by the addition of thioacetic acid and subsequent purification steps. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide 55,940 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to bind to both CB1 and CB2 receptors in the human body, which are the primary receptors responsible for mediating the effects of cannabinoids.

properties

IUPAC Name

N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-17-11-12-18(2)19(13-17)14-26-15-23(21-9-5-6-10-22(21)26)28-16-24(27)25-20-7-3-4-8-20/h5-6,9-13,15,20H,3-4,7-8,14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQIICLIZTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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